

Spectroscopic data of 1-allylimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allylimidazole

Cat. No.: B1265945

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1-Allylimidazole**

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-allylimidazole** (CAS: 31410-01-2), a colorless liquid with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **1-allylimidazole**.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃).^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.48	Singlet	1H	H-2 (Imidazole ring)
7.07	Singlet	1H	H-4 (Imidazole ring)
6.90	Singlet	1H	H-5 (Imidazole ring)
5.95	Multiplet	1H	-CH=CH ₂ (Allyl group)
5.20	Multiplet	2H	-CH=CH ₂ (Allyl group)
4.58	Multiplet	2H	-CH ₂ -CH=CH ₂ (Allyl group)

Data sourced from SpectraBase and interpreted based on typical chemical shifts.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
137.0	C-2 (Imidazole ring)
132.5	-CH=CH ₂ (Allyl group)
129.0	C-4 (Imidazole ring)
119.5	C-5 (Imidazole ring)
118.0	-CH=CH ₂ (Allyl group)
50.0	-CH ₂ - (Allyl group)

Data interpreted from available spectral information.[\[3\]](#)[\[4\]](#)

Table 3: IR Spectroscopic Data

The IR spectrum was obtained from a neat sample.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3110	Medium	C-H stretch (aromatic/vinylic)
2980, 2920	Medium	C-H stretch (aliphatic)
1645	Medium	C=C stretch (alkene)
1500, 1480	Strong	C=N, C=C stretch (imidazole ring)
1225	Strong	C-N stretch
990, 920	Strong	=C-H bend (out-of-plane)

Data compiled from various sources indicating typical vibrational modes for the functional groups present.[\[5\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
108	[M] ⁺ (Molecular Ion)
67	[M - C ₃ H ₅] ⁺ (Loss of allyl group)
41	[C ₃ H ₅] ⁺ (Allyl cation)

Data based on the compound's molecular weight and expected fragmentation patterns.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a liquid sample for ¹H and ¹³C NMR.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-allylimidazole**.[\[7\]](#)[\[8\]](#)

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), inside a clean, dry vial.[7][9]
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filtration and Transfer:
 - To remove any particulate matter which can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube.[8][10] A Pasteur pipette with a small, tightly packed plug of cotton or glass wool is effective for this purpose.[8][9]
 - The final volume of the solution in the NMR tube should be approximately 4-5 cm (0.55-0.7 mL) from the bottom.[8][9]
- Instrumental Analysis:
 - Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine.
 - Place the sample into the NMR spectrometer.
 - The instrument performs a lock onto the deuterium signal of the solvent to stabilize the magnetic field.[7]
 - A shimming procedure is executed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[7]
 - Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

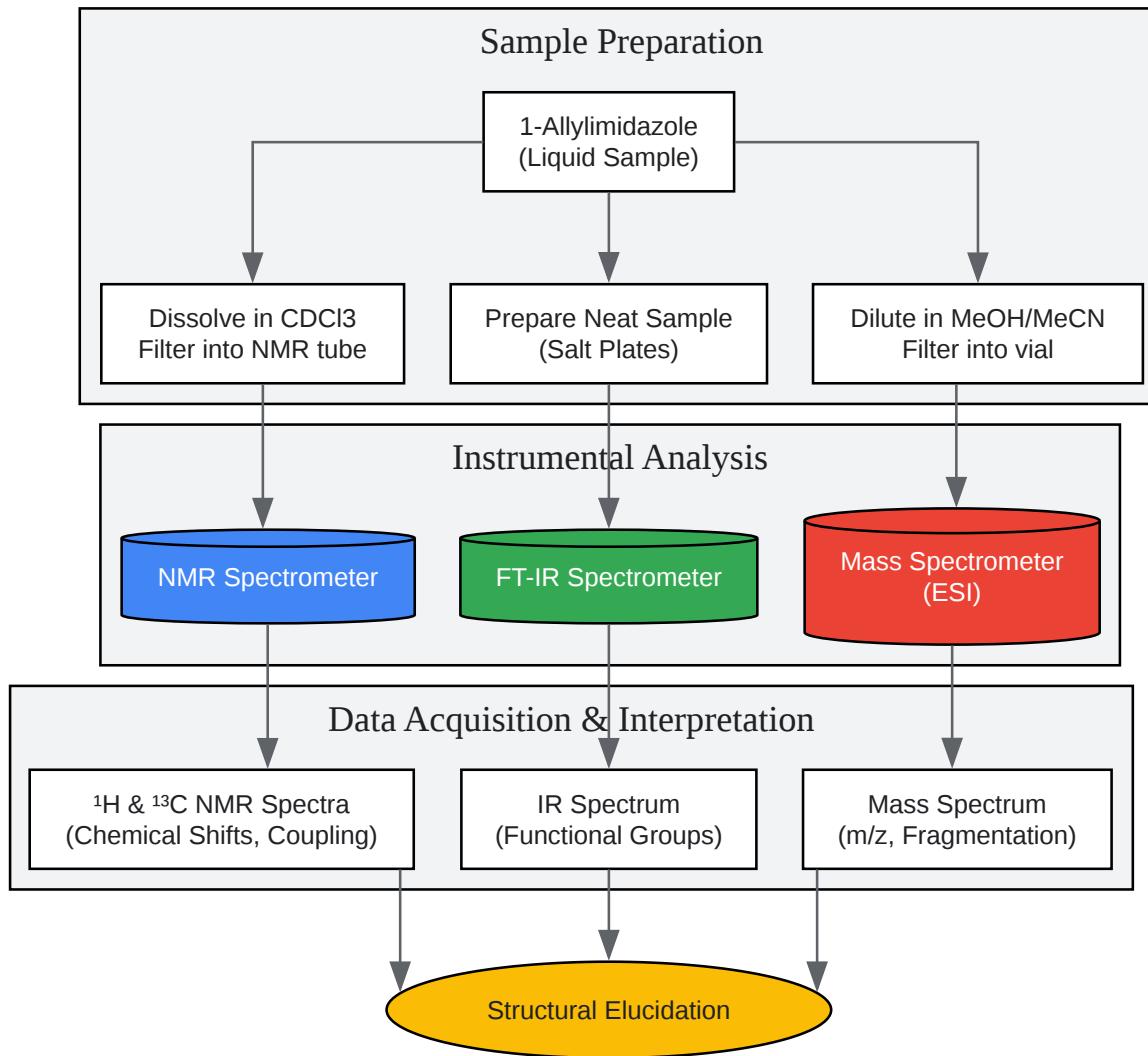
This protocol is for analyzing a pure liquid sample ("neat").

- Sample Preparation (Neat Liquid Film):
 - Obtain two clean, dry salt plates (typically NaCl or KBr) from a desiccator.[11]

- Using a Pasteur pipette, place one to two drops of **1-allylimidazole** onto the center of one salt plate.[11][12]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11] Avoid introducing air bubbles.
- Instrumental Analysis:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]
 - Acquire a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
 - Run the sample scan to obtain the infrared spectrum.
- Post-Analysis:
 - After analysis, carefully separate the salt plates.
 - Clean the plates thoroughly with a dry solvent (e.g., acetone), wipe them with a soft tissue, and return them to the desiccator to prevent damage from moisture.[12]

Mass Spectrometry (MS)

This protocol is for a volatile liquid using electrospray ionization (ESI).


- Sample Preparation:
 - Prepare a stock solution by dissolving a small amount of **1-allylimidazole** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[13]
 - Perform a serial dilution. Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it further with the solvent to a final concentration in the low microgram per milliliter range. [13][14] This prevents signal saturation and source contamination.
 - Filter the final solution if any particulates are present and transfer it to a 2 mL mass spectrometry vial.[13]

- Instrumental Analysis:

- The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
- Electrospray ionization (ESI) is used to generate gaseous ions from the liquid sample.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-allylimidazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-Allylimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-allyl-1H-imidazole | C₆H₈N₂ | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sites.bu.edu [sites.bu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- To cite this document: BenchChem. [Spectroscopic data of 1-allylimidazole (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265945#spectroscopic-data-of-1-allylimidazole-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1265945#spectroscopic-data-of-1-allylimidazole-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com